molecular formula C26H23NO3 B4845113 ethyl 2-methyl-1-(4-methylphenyl)-4-(1-naphthylmethylene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 331003-23-7

ethyl 2-methyl-1-(4-methylphenyl)-4-(1-naphthylmethylene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B4845113
CAS RN: 331003-23-7
M. Wt: 397.5 g/mol
InChI Key: QVIZVOMBBJBPPZ-KQWNVCNZSA-N
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Description

The compound "ethyl 2-methyl-1-(4-methylphenyl)-4-(1-naphthylmethylene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate" falls within the category of organic compounds known as pyrroles. These compounds are characterized by a five-membered ring structure containing one nitrogen atom. Pyrroles are important in various fields of chemical research due to their wide range of biological activities and applications in material science.

Synthesis Analysis

The synthesis of pyrrole derivatives, including compounds similar to the one of interest, often involves reactions between 2H-azirines and enamines, leading to the formation of pyrrole-2-carboxylic acid derivatives (Law et al., 1984). These reactions can yield a mixture of dihydropyrroles, which upon acid treatment, give the title compounds in moderate to high yields.

Molecular Structure Analysis

Molecular structure analyses of pyrrole derivatives have been conducted using single-crystal X-ray diffraction data. For example, studies have reported on the crystal and molecular structures of related compounds, showing details such as unit cell parameters, crystallization behavior, and the presence of intermolecular interactions which influence crystal packing stability (Kaur et al., 2012).

Chemical Reactions and Properties

Pyrrole derivatives are known for their ability to undergo various chemical reactions, including cycloaddition reactions, Heck-mediated synthesis, and photochemically induced cyclizations (Pampín et al., 2003). These reactions are crucial for the synthesis of complex organic molecules and have significant implications for the development of pharmaceuticals and materials.

Physical Properties Analysis

The physical properties of pyrrole derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. The presence of substituents on the pyrrole ring, for example, can significantly affect these properties, impacting their behavior in different chemical environments.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and electronic characteristics, are also determined by the molecular structure of pyrrole derivatives. Studies using quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic transitions, charge distribution, and potential sites for chemical reactions within the molecules (Singh et al., 2013).

properties

IUPAC Name

ethyl (4Z)-2-methyl-1-(4-methylphenyl)-4-(naphthalen-1-ylmethylidene)-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-4-30-26(29)24-18(3)27(21-14-12-17(2)13-15-21)25(28)23(24)16-20-10-7-9-19-8-5-6-11-22(19)20/h5-16H,4H2,1-3H3/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIZVOMBBJBPPZ-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4Z)-2-methyl-1-(4-methylphenyl)-4-(naphthalen-1-ylmethylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-methyl-1-(4-methylphenyl)-4-(1-naphthylmethylene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
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ethyl 2-methyl-1-(4-methylphenyl)-4-(1-naphthylmethylene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
ethyl 2-methyl-1-(4-methylphenyl)-4-(1-naphthylmethylene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
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ethyl 2-methyl-1-(4-methylphenyl)-4-(1-naphthylmethylene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
ethyl 2-methyl-1-(4-methylphenyl)-4-(1-naphthylmethylene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
ethyl 2-methyl-1-(4-methylphenyl)-4-(1-naphthylmethylene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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